molecular formula C11H14O2S B14469954 1-(But-3-ene-2-sulfonyl)-4-methylbenzene CAS No. 68978-36-9

1-(But-3-ene-2-sulfonyl)-4-methylbenzene

Cat. No.: B14469954
CAS No.: 68978-36-9
M. Wt: 210.29 g/mol
InChI Key: MOUSGLZFXCCZCQ-UHFFFAOYSA-N
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Description

1-(But-3-ene-2-sulfonyl)-4-methylbenzene is an organic compound characterized by the presence of a sulfonyl group attached to a butene chain and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-ene-2-sulfonyl)-4-methylbenzene can be synthesized through a multi-step process involving the sulfonylation of but-3-ene-2-ol followed by a Friedel-Crafts alkylation reaction with toluene. The reaction conditions typically involve the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-ene-2-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl group on the benzene ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Sulfides, thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(But-3-ene-2-sulfonyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(But-3-ene-2-sulfonyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(But-3-ene-2-sulfonyl)-4-chlorobenzene
  • 2-(But-3-ene-2-sulfonyl)naphthalene

Comparison: 1-(But-3-ene-2-sulfonyl)-4-methylbenzene is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and interactions compared to similar compounds like 1-(But-3-ene-2-sulfonyl)-4-chlorobenzene and 2-(But-3-ene-2-sulfonyl)naphthalene. The methyl group can enhance the compound’s lipophilicity and potentially alter its biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

68978-36-9

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-but-3-en-2-ylsulfonyl-4-methylbenzene

InChI

InChI=1S/C11H14O2S/c1-4-10(3)14(12,13)11-7-5-9(2)6-8-11/h4-8,10H,1H2,2-3H3

InChI Key

MOUSGLZFXCCZCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)C=C

Origin of Product

United States

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